An In-depth Technical Guide on 3-Formyl-1-(phenylsulphonyl)-1H-indole (CAS: 80360-20-9)
An In-depth Technical Guide on 3-Formyl-1-(phenylsulphonyl)-1H-indole (CAS: 80360-20-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Formyl-1-(phenylsulphonyl)-1H-indole (CAS number 80360-20-9), a key intermediate in the synthesis of pharmacologically active compounds. This document details its physicochemical properties, a probable synthetic route via the Vilsmeier-Haack reaction, and its significant role as a precursor for potent 5-HT6 receptor antagonists. A thorough exploration of the 5-HT6 receptor signaling pathway is presented, along with detailed experimental protocols for assessing antagonist activity. This guide is intended to be a valuable resource for researchers in medicinal chemistry and drug development.
Core Compound Properties
3-Formyl-1-(phenylsulphonyl)-1H-indole is a solid, light yellow to brown substance at room temperature. Its core structure consists of an indole (B1671886) ring system, formylated at the 3-position and protected at the nitrogen atom with a phenylsulfonyl group. This N-protection enhances the stability of the indole ring and directs electrophilic substitution to the 3-position.
Table 1: Physicochemical and Spectral Data for 3-Formyl-1-(phenylsulphonyl)-1H-indole
| Property | Value | Reference(s) |
| CAS Number | 80360-20-9 | [1] |
| Molecular Formula | C₁₅H₁₁NO₃S | [1] |
| Molecular Weight | 285.32 g/mol | [1] |
| Appearance | Light yellow to brown solid | [1] |
| Purity (LCMS) | >95% (typical) | [1] |
| ¹H NMR Spectrum | Consistent with structure | [1] |
| ¹³C NMR Spectrum | Data not available in cited literature | |
| Storage Conditions | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [1] |
Synthesis and Experimental Protocols
The most established and efficient method for the introduction of a formyl group at the 3-position of an indole ring is the Vilsmeier-Haack reaction . The phenylsulfonyl group at the N-1 position acts as a protecting group and deactivates the pyrrole (B145914) ring towards electrophilic attack, thus ensuring high regioselectivity for the 3-position.
General Experimental Protocol: Vilsmeier-Haack Formylation of 1-(Phenylsulfonyl)-1H-indole
This protocol is a generalized procedure based on established Vilsmeier-Haack reactions on indole derivatives.
Materials:
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1-(Phenylsulfonyl)-1H-indole
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Phosphorus oxychloride (POCl₃)
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N,N-Dimethylformamide (DMF)
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Dichloromethane (B109758) (DCM), anhydrous
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate
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Silica (B1680970) gel for column chromatography
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Hexane (B92381) and Ethyl acetate (B1210297) for elution
Procedure:
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In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1-(Phenylsulfonyl)-1H-indole (1 equivalent) in anhydrous N,N-Dimethylformamide (DMF) under a nitrogen atmosphere.
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Cool the solution to 0°C in an ice bath.
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Slowly add phosphorus oxychloride (POCl₃) (1.5 equivalents) dropwise to the stirred solution, maintaining the temperature below 5°C. The formation of the Vilsmeier reagent (a chloromethyleniminium salt) will be observed.
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After the addition is complete, allow the reaction mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
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Upon completion, carefully pour the reaction mixture into a beaker of crushed ice with vigorous stirring.
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Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
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Extract the aqueous mixture with dichloromethane (3 x volumes).
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Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
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Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
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Purify the crude product by silica gel column chromatography, using a gradient of ethyl acetate in hexane as the eluent, to yield 3-Formyl-1-(phenylsulphonyl)-1H-indole as a solid.
Synthesis Workflow Diagram
Caption: Synthetic workflow for 3-Formyl-1-(phenylsulphonyl)-1H-indole.
Biological Significance and Applications in Drug Discovery
3-Formyl-1-(phenylsulphonyl)-1H-indole serves as a crucial building block in the synthesis of various biologically active molecules. A significant area of its application is in the development of selective antagonists for the serotonin (B10506) 6 (5-HT6) receptor .
The 5-HT6 receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, particularly in regions associated with cognition and memory, such as the hippocampus and cortex. Due to its role in modulating cholinergic and glutamatergic neurotransmission, the 5-HT6 receptor has emerged as a promising target for the treatment of cognitive deficits in neurodegenerative disorders like Alzheimer's disease.
The 5-HT6 Receptor Signaling Pathway
The 5-HT6 receptor is canonically coupled to a Gs alpha subunit. Activation of the receptor by its endogenous ligand, serotonin, initiates a signaling cascade that leads to the modulation of neuronal excitability and gene expression.
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Receptor Activation: Serotonin binds to the 5-HT6 receptor, inducing a conformational change.
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G-Protein Coupling: The activated receptor interacts with a heterotrimeric Gs protein, causing the exchange of GDP for GTP on the Gαs subunit.
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Adenylyl Cyclase Activation: The GTP-bound Gαs subunit dissociates and activates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).
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PKA Activation: cAMP acts as a second messenger and binds to the regulatory subunits of Protein Kinase A (PKA), leading to the release and activation of the catalytic subunits of PKA.
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Downstream Phosphorylation: Activated PKA phosphorylates various downstream targets, including the cAMP Response Element-Binding protein (CREB).
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Gene Transcription: Phosphorylated CREB (pCREB) translocates to the nucleus and binds to cAMP response elements (CREs) in the promoter regions of target genes, thereby modulating their transcription.
5-HT6 Receptor Antagonists , synthesized from intermediates like 3-Formyl-1-(phenylsulphonyl)-1H-indole, block the binding of serotonin to the receptor, thereby inhibiting this signaling cascade. This inhibition is believed to enhance cholinergic and glutamatergic neurotransmission, leading to pro-cognitive effects.
Signaling Pathway Diagrams
Caption: Canonical 5-HT6 receptor signaling cascade.
Caption: Action of a 5-HT6 receptor antagonist on the signaling pathway.
Experimental Protocols for Biological Evaluation
The evaluation of compounds derived from 3-Formyl-1-(phenylsulphonyl)-1H-indole as 5-HT6 receptor antagonists typically involves in vitro assays to determine their binding affinity and functional activity.
Radioligand Binding Assay
This assay measures the affinity of a test compound for the 5-HT6 receptor by competing with a radiolabeled ligand.
Materials:
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Cell membranes expressing human 5-HT6 receptors
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Radioligand (e.g., [³H]-LSD or [³H]-Serotonin)
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Test compound (derived from 3-Formyl-1-(phenylsulphonyl)-1H-indole)
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Non-specific binding control (e.g., unlabeled serotonin or a high concentration of a known antagonist)
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Incubation buffer (e.g., Tris-HCl with MgCl₂)
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Glass fiber filters
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Scintillation cocktail
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Scintillation counter
Procedure:
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Prepare serial dilutions of the test compound.
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In a 96-well plate, add the cell membrane preparation, the radioligand at a fixed concentration (typically near its Kd value), and either the test compound, buffer (for total binding), or the non-specific binding control.
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Incubate the plate at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
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Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
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Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
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Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
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Calculate the specific binding by subtracting the non-specific binding from the total binding.
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Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).
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Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
This assay measures the ability of a test compound to inhibit the serotonin-induced production of cAMP, thus determining its functional antagonist activity.
Materials:
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Intact cells expressing human 5-HT6 receptors (e.g., HEK293 or CHO cells)
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Serotonin (agonist)
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Test compound
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Forskolin (optional, to amplify the cAMP signal)
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Cell lysis buffer
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cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)
Procedure:
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Plate the cells in a 96-well plate and grow to a suitable confluency.
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Pre-incubate the cells with various concentrations of the test compound for a specified time (e.g., 15-30 minutes).
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Stimulate the cells with a fixed concentration of serotonin (typically the EC₅₀ concentration) for a defined period (e.g., 30 minutes).
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Terminate the reaction and lyse the cells according to the cAMP detection kit protocol.
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Measure the intracellular cAMP levels using the chosen detection method.
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Plot the cAMP concentration against the log of the test compound concentration to generate a dose-response curve.
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Determine the IC₅₀ value, which is the concentration of the antagonist that causes a 50% inhibition of the maximal serotonin response.
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The data can be further analyzed using the Schild equation to determine the pA₂ value, which is a measure of the antagonist's potency.
Experimental Workflow for Antagonist Characterization
Caption: Evaluation workflow for novel 5-HT6 receptor antagonists.
Conclusion
3-Formyl-1-(phenylsulphonyl)-1H-indole is a valuable and versatile chemical intermediate. Its straightforward synthesis, primarily through the Vilsmeier-Haack reaction, makes it an accessible starting material for medicinal chemistry campaigns. Its most prominent application to date is in the synthesis of potent and selective 5-HT6 receptor antagonists, which hold significant therapeutic promise for the treatment of cognitive disorders. A thorough understanding of its properties, synthesis, and the biological pathways it can be used to modulate is essential for researchers aiming to develop novel therapeutics targeting the central nervous system. This guide provides a foundational resource to aid in these research and development endeavors.
